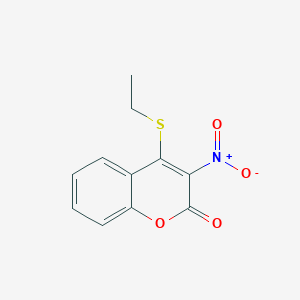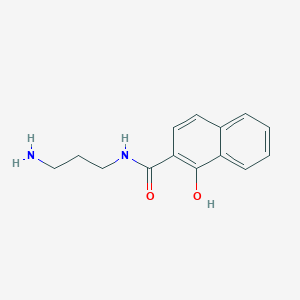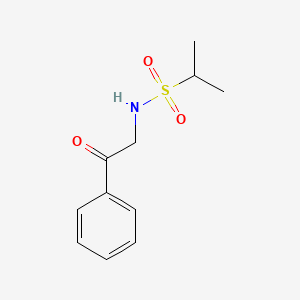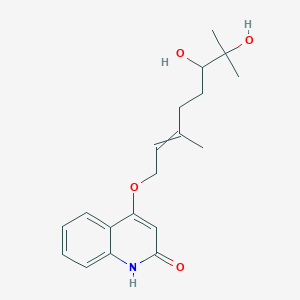
4-(ethylsulfanyl)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfanyl)-3-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-3-nitro-2H-chromen-2-one typically involves the introduction of the ethylsulfanyl and nitro groups onto the chromenone core. One common method is the nitration of 4-(ethylsulfanyl)-2H-chromen-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chromenones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inhibiting enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
4-(Ethylsulfanyl)-3-nitro-2H-chromen-2-one can be compared with other chromenone derivatives that possess different substituents at the 3- and 4-positions. Similar compounds include:
4-(Methylsulfanyl)-3-nitro-2H-chromen-2-one: Features a methylsulfanyl group instead of an ethylsulfanyl group, which may result in different biological activities and chemical reactivity.
4-(Ethylsulfanyl)-3-amino-2H-chromen-2-one:
4-(Ethylsulfanyl)-3-hydroxy-2H-chromen-2-one: Has a hydroxy group at the 3-position, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C11H9NO4S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
4-ethylsulfanyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO4S/c1-2-17-10-7-5-3-4-6-8(7)16-11(13)9(10)12(14)15/h3-6H,2H2,1H3 |
InChI Key |
OFAGVWMISKXPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B12480850.png)

![4-({[4-(Benzyloxy)-3,5-dibromobenzyl]amino}methyl)benzoic acid](/img/structure/B12480869.png)


![Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12480879.png)
![4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B12480884.png)

![butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12480893.png)

![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12480904.png)
![N-(3-acetylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B12480912.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B12480919.png)

